An In-depth Technical Guide to 2-Methyl-5-(methylsulfonyl)phenylboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methyl-5-(methylsulfonyl)phenylboronic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Methyl-5-(methylsulfonyl)phenylboronic acid, a versatile building block for researchers, chemists, and drug development professionals. By synthesizing established chemical principles with data from closely related analogues, this document offers expert insights into the compound's properties, reactivity, and significant potential in synthetic and medicinal chemistry.
Introduction: A Molecule of Strategic Importance
2-Methyl-5-(methylsulfonyl)phenylboronic acid belongs to the arylboronic acid class, a cornerstone of modern organic synthesis. Its structure is characterized by a toluene backbone functionalized with a boronic acid group at the 1-position and a methylsulfonyl group at the 5-position. This specific arrangement of a methyl group ortho to the boronic acid and an electron-withdrawing sulfonyl group in the meta position imparts a unique combination of steric and electronic properties. These features make it a highly valuable reagent, particularly in palladium-catalyzed cross-coupling reactions, and an attractive scaffold for the design of novel therapeutic agents. The methylsulfonyl moiety, in particular, is known to enhance solubility and biological activity in drug candidates.[1]
Physicochemical and Structural Properties
While specific experimental data for this exact isomer is not widely published, we can infer its core properties based on well-documented analogues and fundamental chemical principles.
Structural and Chemical Identity
Below is a table summarizing the key identifiers for 2-Methyl-5-(methylsulfonyl)phenylboronic acid.
| Identifier | Value | Source |
| IUPAC Name | (2-methyl-5-methylsulfonylphenyl)boronic acid | [2] |
| Chemical Formula | C₈H₁₁BO₄S | [2] |
| Molecular Weight | 214.05 g/mol | [2] |
| CAS Number | Not assigned or not widely indexed. | N/A |
| MDL Number | MFCD28014564 | [2] |
| SMILES | B(C1=C(C=CC(=C1)S(=O)(=O)C)C)(O)O | [2] |
| InChI Key | IGAQXCNZVCRVFX-UHFFFAOYSA-N | [2] |
Predicted Physical Properties
The physical properties of boronic acids can be influenced by substitution patterns. The data below is estimated based on isomers like 2-(Methylsulfonyl)phenylboronic acid (CAS: 330804-03-0), which has a reported melting point of 78-84°C.[3]
| Property | Predicted Value | Notes |
| Appearance | White to off-white or yellow solid/powder. | [2] |
| Melting Point | 80-100 °C | Estimation based on isomers. Phenylboronic acids often dehydrate upon heating to form cyclic boroxine anhydrides.[4] |
| Boiling Point | > 400 °C (Predicted) | High due to polarity and potential for intermolecular hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Methanol). Limited solubility in non-polar solvents and water. | Phenylboronic acids generally exhibit good solubility in ethers and ketones.[4][5] The polar sulfonyl group is expected to enhance solubility in polar media.[1] |
| pKa | ~7.9 (Predicted) | The electron-withdrawing nature of the sulfonyl group likely lowers the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8). |
Synthesis and Characterization
Proposed Synthetic Pathway
The most common method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate ester at low temperatures.[6] The proposed workflow starts from the commercially available 2-bromo-4-methyl-1-(methylsulfonyl)benzene.
Caption: Proposed synthesis of 2-Methyl-5-(methylsulfonyl)phenylboronic acid.
Detailed Experimental Protocol (Hypothetical)
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 equivalents). Add a solution of 2-bromo-4-methyl-1-(methylsulfonyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting dark Grignard solution to room temperature.
-
Borylation: In a separate flame-dried flask under argon, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent via cannula to the borate solution, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 2-3 hours.
-
Hydrolysis and Isolation: Allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product.
Spectroscopic Characterization (Predicted)
While no published spectra for this specific isomer are available, the following are predicted 1H and 13C NMR chemical shifts based on known substituent effects and data from analogues.[7][8]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.2-8.0 (s, 2H, -B(OH)₂): Boronic acid protons, often broad and exchangeable with D₂O.
-
δ 8.0-7.8 (m, 2H, Ar-H): Aromatic protons adjacent to the sulfonyl and boronic acid groups.
-
δ 7.4-7.2 (d, 1H, Ar-H): Aromatic proton ortho to the methyl group.
-
δ 3.2 (s, 3H, -SO₂CH₃): Methyl sulfonyl protons.
-
δ 2.6 (s, 3H, Ar-CH₃): Aromatic methyl protons.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~145-135 (Ar-C): Aromatic carbons, including the carbon attached to the boron (which may be broad or unobserved).
-
δ ~130-125 (Ar-CH): Aromatic carbons with attached protons.
-
δ ~44 (-SO₂CH₃): Methyl sulfonyl carbon.
-
δ ~22 (Ar-CH₃): Aromatic methyl carbon.
-
Chemical Reactivity and Key Applications
The primary utility of 2-Methyl-5-(methylsulfonyl)phenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.[9] The reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework for using 2-Methyl-5-(methylsulfonyl)phenylboronic acid as the boron-containing nucleophile.[10]
-
Reaction Setup: To a reaction vessel (e.g., a microwave vial or Schlenk flask), add the aryl halide (1.0 eq.), 2-Methyl-5-(methylsulfonyl)phenylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.).
-
Solvent Addition: Add a degassed solvent mixture. A common system is a 4:1 to 10:1 mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and water.
-
Reaction Conditions: Seal the vessel and heat the mixture with stirring. Temperatures typically range from 80 °C to 120 °C. The reaction progress should be monitored by an appropriate technique, such as TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is then purified, usually by flash column chromatography on silica gel.
Applications in Medicinal Chemistry and Drug Discovery
Boronic acids and sulfone-containing molecules are both considered "privileged structures" in medicinal chemistry.[11]
-
Boronic Acids as Pharmacophores: The boronic acid moiety can form reversible covalent bonds with diols, a feature exploited in enzyme inhibitors and sensors.[6] Bortezomib, a proteasome inhibitor containing a boronic acid, is a successful example of its therapeutic potential.[6]
-
Sulfones in Drug Design: The methylsulfonyl group is a key functional group in many pharmaceuticals. It acts as a bioisostere for other groups and can improve physicochemical properties such as metabolic stability and cell permeability. It is also a strong hydrogen bond acceptor, facilitating interactions with biological targets.
-
Synergistic Potential: The combination of these two functional groups in 2-Methyl-5-(methylsulfonyl)phenylboronic acid makes it a highly attractive building block for creating libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and other enzymes.[1]
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids.
Safety and Handling
-
Irritant: Like many boronic acids, this compound is expected to be an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling Precautions: Avoid breathing dust. Wash hands thoroughly after handling.[14]
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[3]
Conclusion
2-Methyl-5-(methylsulfonyl)phenylboronic acid is a strategically designed synthetic building block with significant potential in organic synthesis and medicinal chemistry. While specific, peer-reviewed data on this particular isomer is sparse, its chemical behavior and utility can be confidently predicted from the well-established chemistry of arylboronic acids and sulfones. Its unique electronic and steric properties make it an invaluable tool for constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of versatile reagents like 2-Methyl-5-(methylsulfonyl)phenylboronic acid is set to increase.
References
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2-Methyl-5-(methylsulfonyl)phenylboronic Acid | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]
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Kozak, J., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(7), 934-947. [Link]
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Fasano, F., et al. (2017). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Molecules, 22(10), 1645. [Link]
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Vale, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3085. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]
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The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024, July 15). Journal of Nanostructures. [Link]
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Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - SciSpace. (n.d.). SciSpace. [Link]
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Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. (n.d.). ResearchGate. [Link]
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Das, B. C., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(5), 1533. [Link]
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Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. (n.d.). ResearchGate. [Link]
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Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. (2025, August 9). ResearchGate. [Link]
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